1-Aminocyclopropane-1-carboxylic acid

Plant Physiology Membrane Transport Amino Acid Analogs

This lot of 1-Aminocyclopropane-1-carboxylic acid (ACC; CAS 22059-21-8) is the authentic, direct biosynthetic precursor of the plant hormone ethylene. Unlike generic cyclopropane carboxylic acid analogs (e.g., CCA, CDA, αAIB), ACC is stereospecifically recognized by ACC synthase/oxidase and the tonoplast neutral L-amino acid transporter (Ki = 18 μM for analogs). Generic substitutes act as competitive inhibitors or exhibit null transport kinetics, yielding fundamentally divergent physiological readouts. ACC uniquely rescues AVG-inhibited resistance phenotypes at 1.0 mM and, in its trihydrate polymorph, improves heat-stress tolerance and grain yield in Brassica napus at 30–300 ppm. For analytical workflows, ion-pair RP-LC-MS/MS achieves a 20 pmol detection limit—7.5-fold more sensitive than CDA. Procure this non-substitutable standard to ensure experimental reproducibility and regulatory-grade data integrity.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
CAS No. 22059-21-8
Cat. No. B556857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminocyclopropane-1-carboxylic acid
CAS22059-21-8
Synonyms1-Aminocyclopropanecarboxylicacid; 1-Aminocyclopropane-1-carboxylicacid; 22059-21-8; 1-Amino-1-cyclopropanecarboxylicacid; Carboxycyclopropylamine; Cyclopropanecarboxylicacid,1-amino-; 1-aminocyclopropancarbons; alpha-Aminocyclopropanecarboxylicacid; AMINOCYCLOPROPANECARBOXYLICACID; CB1703; UNII-3K9EJ633GL; CHEMBL265325; CHEBI:18053; ACC; PAJPWUMXBYXFCZ-UHFFFAOYSA-N; 1-Amino-CyclopropanecarboxylicAcid; IN1537; MFCD00009944; NSC98430; SBB065741; 1-amino-cyclopropane-1-carboxylicacid; BRN2076413; .alpha.-Aminocyclopropanecarboxylicacid; 1-aminocyclopropane-1-carboxylate; AMINOCYCLOPROPANE-1-CARBOXYLICACID
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)O)N
InChIInChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)
InChIKeyPAJPWUMXBYXFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminocyclopropane-1-carboxylic Acid (ACC): Core Identity as the Direct Ethylene Precursor


1-Aminocyclopropane-1-carboxylic acid (ACC; CAS 22059-21-8) is a non-proteinogenic α-amino acid defined by a cyclopropane ring fused to the Cα atom. It is the direct and immediate biochemical precursor of the gaseous plant hormone ethylene in higher plants [1]. ACC is synthesized from S-adenosylmethionine (SAM) by ACC synthase (EC 4.4.1.14) and subsequently converted to ethylene by ACC oxidase (EC 1.14.17.4), a step that is oxygen-dependent [2]. Beyond its central role in plant physiology, ACC acts as a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, modulating glutamatergic neurotransmission .

Why 1-Aminocyclopropane-1-carboxylic Acid Cannot Be Substituted with Generic Cyclopropane Analogs


Generic substitution of ACC with structurally similar cyclopropane carboxylic acids (e.g., CDA, CCA, αAIB) fails due to fundamental differences in stereospecific molecular recognition and biochemical fate. While ACC is the natural product of ACC synthase, structural analogs either act as competitive inhibitors of ethylene production or exhibit completely altered transport kinetics [1]. For instance, cyclopropane carboxylic acid (CCA) inhibits ethylene production without being converted to the hormone, a process nullified only by ACC, whereas other ring analogs are virtually ineffective [2]. In contrast, the ACC transport system across the tonoplast is highly stereospecific for neutral L-amino acids; increasing the ring size or altering the side chain of ACC analogs dramatically reduces molecular recognition and uptake affinity . Consequently, using a non-ACC analog in plant research yields fundamentally different physiological readouts.

Quantitative Evidence for Selecting 1-Aminocyclopropane-1-carboxylic Acid (22059-21-8)


Competitive Substrate Specificity of ACC in the Tonoplast Transport System

ACC is actively transported across the tonoplast by a highly stereospecific carrier. While ACC is the native substrate, structural analog α-Aminoisobutyric acid (αAIB) acts as an inhibitor. The competitive inhibition constant (Ki) for the ACC transport system is 18 μM for the preferred stereoisomer analog (1S, 2R)-(–)-AEC [1]. This quantifies the superior molecular recognition of ACC compared to its synthetic analogs.

Plant Physiology Membrane Transport Amino Acid Analogs

Overcoming AVG-Mediated Inhibition of Ethylene Biosynthesis

Aminoethoxyvinylglycine (AVG) is a potent inhibitor of ACC synthase, blocking endogenous ethylene production. ACC uniquely bypasses this inhibition. In lettuce seedling assays, 1.0 mM ACC completely reverses the inhibition of resistance development caused by 0.1 mM AVG [1]. Furthermore, while AVG (10 μM) inhibits ACC synthase activity by ~60% in avocado tissue extracts, the conversion of ACC to ethylene by ACC oxidase remains unaffected, demonstrating pathway rescue [2].

Ethylene Signaling Pathway Rescue Enzyme Inhibitors

High Water Solubility Facilitating In Vivo and In Vitro Assay Preparation

ACC exhibits excellent aqueous solubility crucial for biological assay preparation. Quantitative vendor and database measurements report solubility in water at 49.00-51.00 mg/ml (clear, colorless) . In contrast, its solubility in DMSO is extremely poor (< 1 mg/mL, insoluble or slightly soluble) , and its solubility in PBS (pH 7.2) is significantly lower at 5 mg/ml [1]. This high water solubility differentiates ACC from many lipophilic small molecules and facilitates direct dissolution in plant culture media and physiological buffers.

Solubility Formulation Assay Development

Analytical Detection and Differentiation from Structural Analog CDA via LC-MS/MS

ACC can be specifically quantified and differentiated from its structural analogue, cyclopropane-1,1-dicarboxylic acid (CDA), using ion-pair reversed-phase liquid chromatography tandem mass spectrometry (LC-MS/MS). In positive ion selective reaction monitoring (SRM) mode, ACC and CDA exhibit distinct fragmentation patterns [1]. The analytical method achieves a detection limit of 20 pmol for ACC, compared to 150 pmol for CDA (using a 20-μl injection loop), demonstrating superior sensitivity for the target compound [1]. This method is crucial for accurate quantitation in complex plant matrices where analogs may interfere.

Analytical Chemistry Mass Spectrometry Metabolomics

Polymorph-Specific Agricultural Formulations with Defined Heat Stress Tolerance

Specific ACC polymorphs (e.g., trihydrate) are patented for agricultural use, demonstrating quantifiable improvements in plant heat stress tolerance. Application of an effective amount of ACC, specifically from about 30 to about 300 parts per million (ppm), to Brassica napus improves heat stress tolerance and results in higher grain yield [1]. This dose-dependent response is linked to the use of defined ACC polymorphs, which are characterized by unique X-ray powder diffraction peaks (e.g., 16.1, 17.3, 22.2, 24.8, 29.8, 30.4 2Θ degrees for the trihydrate) [2].

Agricultural Technology Abiotic Stress Crop Yield

Validated Application Scenarios for 1-Aminocyclopropane-1-carboxylic Acid (ACC) Based on Quantitative Evidence


Plant Ethylene Research: Bypassing ACC Synthase Inhibition with AVG

Researchers investigating ethylene-dependent phenotypes use 1.0 mM ACC to rescue pathways blocked by inhibitors like 0.1 mM AVG. This application is validated by evidence showing ACC can fully reverse AVG-induced inhibition of resistance development in lettuce, a function not replicated by other structural analogs [1].

Tonoplast Transport and Compartmentation Studies in Plant Cell Biology

Scientists studying vacuolar sequestration use ACC to probe a specific neutral L-amino acid carrier. Its kinetic profile (e.g., competitive inhibition with Ki = 18 μM for analogs) distinguishes it from transporters for other amino acids like αAIB, enabling precise characterization of tonoplast transport mechanisms [2].

Agricultural Crop Protection: Heat Stress Tolerance in Canola (Brassica napus)

Agricultural scientists and formulators apply specific ACC polymorphs (trihydrate) at a rate of 30 to 300 ppm to Brassica napus. This practice is supported by patent data demonstrating improved heat stress tolerance and higher grain yields, a benefit not observed with untreated controls or generic cyclopropane derivatives [3].

Analytical Method Development for Plant Hormone Profiling

Analytical chemists and metabolomics researchers employ ion-pair reversed-phase LC-MS/MS to quantify ACC at a detection limit of 20 pmol. This method offers a 7.5-fold improvement in sensitivity over the detection of the structural analog CDA, ensuring accurate quantification of ethylene precursor dynamics in complex plant tissues [4].

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